

Application Notes and Protocols for Testing Tug-469 Activity

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Compound of Interest

Compound Name: Tug-469

Cat. No.: B611509

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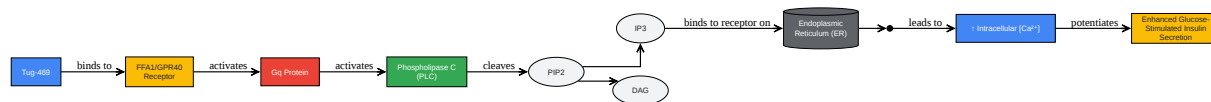
Introduction

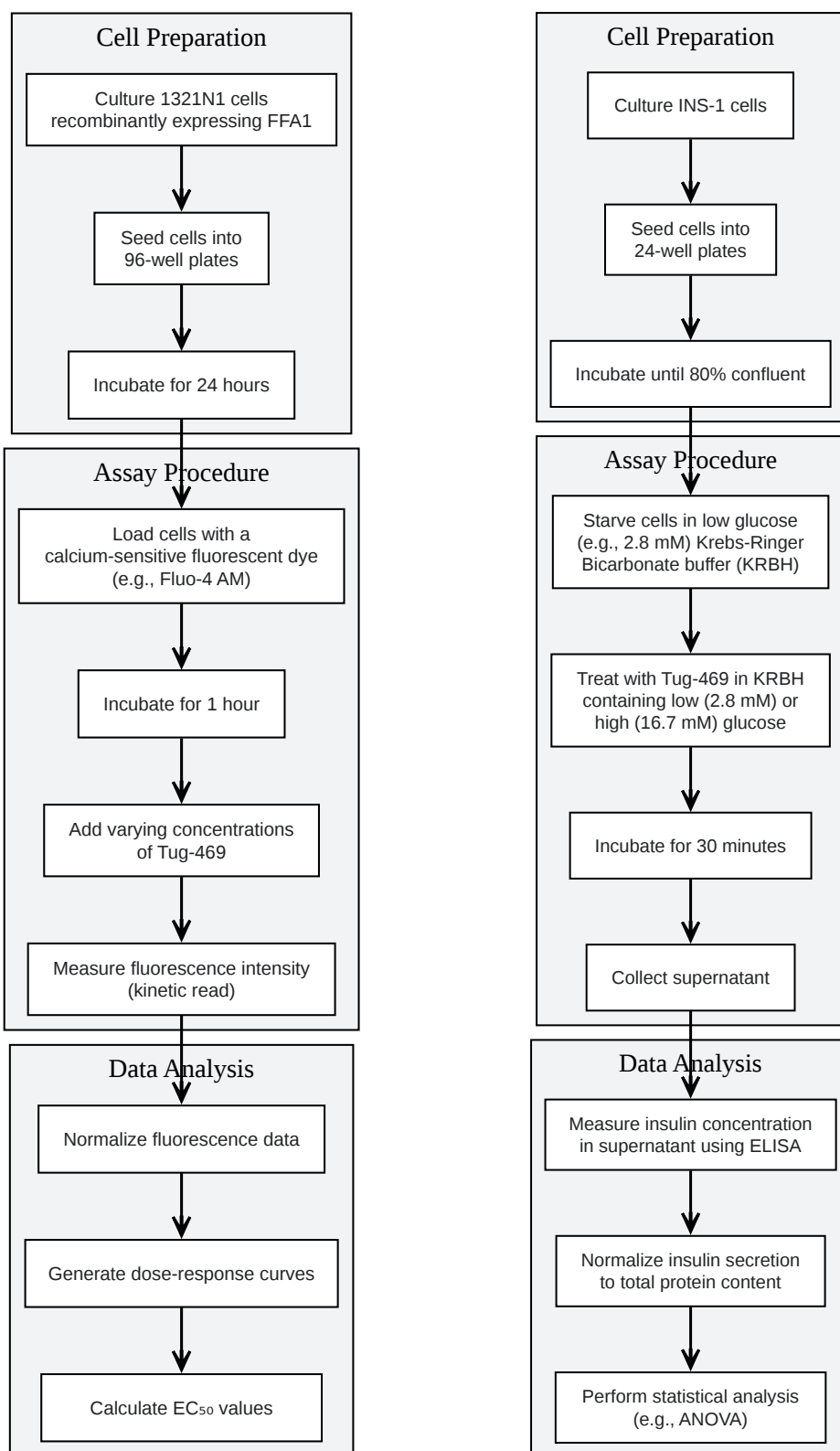
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).^{[1][2][3]} FFA1 is predominantly expressed in pancreatic β -cells and its activation enhances glucose-stimulated insulin secretion (GSIS).^{[1][3]} This makes **Tug-469** a promising candidate for the development of therapeutics for type 2 diabetes mellitus. These application notes provide detailed protocols for cell-based assays to characterize the activity of **Tug-469**.

Mechanism of Action

Tug-469 selectively binds to and activates FFA1, a Gq protein-coupled receptor. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca^{2+} levels. This elevation in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion from pancreatic β -cells.

Signaling Pathway of Tug-469





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References

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